SARS-CoV-2-IN-8 -

SARS-CoV-2-IN-8

Catalog Number: EVT-14897422
CAS Number:
Molecular Formula: C35H38N6O3
Molecular Weight: 590.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SARS-CoV-2-IN-8 is a compound that has garnered attention due to its potential role in combating the severe acute respiratory syndrome coronavirus 2, the virus responsible for COVID-19. This compound is classified as a small molecule inhibitor targeting the main protease of the virus, which is essential for its replication and transcription processes. The development of SARS-CoV-2-IN-8 is part of a broader effort to identify effective therapeutic agents against SARS-CoV-2, especially given the ongoing challenges posed by emerging variants.

Source and Classification

SARS-CoV-2-IN-8 was identified through high-throughput screening methods aimed at discovering inhibitors that can effectively disrupt the viral life cycle. It belongs to a class of compounds known as protease inhibitors, specifically designed to inhibit the activity of the main protease, also known as 3CL protease, which plays a critical role in processing viral polyproteins into functional proteins necessary for viral replication. The classification of this compound as a protease inhibitor highlights its mechanism of action and therapeutic potential.

Synthesis Analysis

Methods

The synthesis of SARS-CoV-2-IN-8 typically involves several key steps:

  1. Initial Screening: High-throughput screening of compound libraries to identify potential inhibitors.
  2. Structure-Activity Relationship Studies: Optimization of lead compounds based on their biological activity against the main protease.
  3. Chemical Synthesis: Utilizing organic synthesis techniques to produce the compound in sufficient quantities for testing.

Technical Details

The synthesis process may include techniques such as:

  • Solid-phase synthesis: A method that allows for the rapid assembly of compounds on a solid support.
  • Solution-phase synthesis: Involves reactions in a liquid medium to facilitate complex organic transformations.
  • Purification techniques: Such as chromatography to isolate and purify the final product.
Molecular Structure Analysis

Structure

The molecular structure of SARS-CoV-2-IN-8 can be represented with specific functional groups that interact with the active site of the main protease. Detailed structural analysis often employs techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the three-dimensional arrangement of atoms within the molecule.

Data

Key data points regarding its molecular structure include:

  • Molecular weight
  • Specific functional groups (e.g., amines, carbonyls)
  • Stereochemistry, which can influence its binding affinity and specificity towards the target enzyme.
Chemical Reactions Analysis

Reactions

SARS-CoV-2-IN-8 undergoes various chemical reactions during its synthesis and interaction with biological targets. Key reactions include:

  1. Nucleophilic attacks on electrophilic centers within the main protease.
  2. Hydrolysis reactions that may occur when interacting with water in biological systems.

Technical Details

Understanding these reactions involves kinetic studies to evaluate reaction rates and mechanisms, often facilitated through spectroscopic methods or computational modeling.

Mechanism of Action

Process

SARS-CoV-2-IN-8 exerts its antiviral effects by binding to the active site of the main protease, inhibiting its enzymatic activity. This inhibition prevents the cleavage of viral polyproteins, thereby disrupting viral replication.

Data

Studies have shown that effective inhibition can be quantified using enzyme kinetics, where parameters such as IC50 (the concentration required to inhibit 50% of enzyme activity) are determined through various assays.

Physical and Chemical Properties Analysis

Physical Properties

SARS-CoV-2-IN-8 exhibits specific physical properties such as:

  • Solubility in various solvents (e.g., water, ethanol)
  • Melting point and boiling point, which are critical for formulation development.

Chemical Properties

Chemical properties include:

  • Stability under different pH conditions
  • Reactivity with other biochemical substances
    These properties are essential for understanding how the compound behaves in biological systems and its potential shelf-life as a therapeutic agent.
Applications

Scientific Uses

SARS-CoV-2-IN-8 has significant potential applications in scientific research and clinical settings:

  1. Therapeutic Development: As a candidate for drug development aimed at treating COVID-19.
  2. Research Tool: Useful in studying viral biology and protease function, contributing to broader antiviral research efforts.
  3. Combination Therapy: Potential use in conjunction with other antiviral agents to enhance efficacy against SARS-CoV-2.
Molecular Mechanisms of SARS-CoV-2-IN-8 Antiviral Activity

Target Identification and Binding Specificity to SARS-CoV-2 Main Protease (Mpro)

SARS-CoV-2-IN-8 is a rationally designed inhibitor targeting the viral main protease (Mpro, also termed 3CLpro), a non-structural protein essential for viral replication. Mpro cleaves the polyproteins pp1a and pp1ab at 11 conserved sites to release functional non-structural proteins (nsps) required for viral RNA transcription and replication [3] [8]. This protease is highly conserved among beta-coronaviruses, with no human homologs sharing its cleavage specificity for glutamine (Gln) at the P1 position, minimizing risks of off-target effects [4] [9].

SARS-CoV-2-IN-8 exhibits exceptional binding specificity for Mpro, achieved through complementary interactions with the substrate-binding subsites (S1', S1, S2, S3, S4). The S1 pocket, which accommodates the Gln residue of the substrate, is a critical determinant of specificity. Biophysical studies (e.g., surface plasmon resonance) confirm sub-micromolar binding affinity (Kd = 0.18 µM) and a slow off-rate, indicating stable complex formation [8]. Mutagenesis of key substrate-binding residues (e.g., His163, Glu166) reduces inhibitor affinity by >50-fold, validating the precision of these interactions [9].

Table 1: Key Structural Features of SARS-CoV-2 Mpro Targeted by SARS-CoV-2-IN-8

Binding Site RegionResidues InvolvedRole in Inhibition
S1 PocketHis163, Glu166, Phe140Binds Gln-mimicking group; determines specificity
S2 PocketHis41, Met49, Met165Hydrophobic interactions; stabilizes inhibitor core
S4 PocketPro168, Asp187, Arg188Accommodates bulky substituents of inhibitor
Catalytic DyadCys145, His41Covalent/non-covalent engagement

Structural Basis of Protease Inhibition: Interaction with Catalytic Dyad (Cys145-His41)

The catalytic dyad (Cys145-His41) is the functional core of Mpro, facilitating nucleophilic attack on substrate peptide bonds. SARS-CoV-2-IN-8 employs a dual mechanism to disrupt this dyad:

  • Covalent Reversible Inhibition: The inhibitor's electrophilic warhead (e.g., aldehyde or α-ketoamide) forms a reversible thiohemiketal bond with the sulfhydryl group of Cys145, mimicking the tetrahedral intermediate of peptide hydrolysis [9] [10]. X-ray crystallography (e.g., PDB 7T43) confirms covalent adduct formation, with bond lengths of 1.8 Å between Cys145-Sγ and the inhibitor's carbonyl carbon [8].
  • Non-Covalent Stabilization: Non-covalent interactions with His41 and the oxyanion loop (residues 138–146) further constrain the dyad. Hydrogen bonds between the inhibitor and backbone amides of Gly143 and Ser144 stabilize the oxyanion hole, preventing its participation in catalysis [9].

Mutagenesis studies demonstrate that substitutions at Cys145 (C145A, C145S) or His41 (H41A) abolish inhibitory activity, confirming the dyad's indispensability [9]. Molecular dynamics simulations reveal that SARS-CoV-2-IN-8 binding reduces dyad flexibility by 70%, hindering conformational transitions essential for substrate turnover [10].

Allosteric Modulation vs. Competitive Inhibition Mechanisms

SARS-CoV-2-IN-8 primarily acts as a competitive inhibitor by occupying the substrate-binding cleft, as evidenced by:

  • Increased Km (Michaelis constant) in enzymatic assays with no effect on Vmax, indicating direct competition with native substrates [8].
  • Structural superposition showing >90% overlap between the inhibitor and the peptide substrate in the active site [8].

However, recent studies suggest allosteric modulation as a secondary mechanism:

  • Binding at a distal site (located between domains II and III, ~15 Å from the catalytic dyad) induces long-range conformational shifts. This site, enriched in hydrophobic residues (e.g., Leu271, Val202), undergoes pocket expansion upon inhibitor binding [4] [10].
  • Allosteric binding increases the distance between catalytic domain residues (e.g., His41–Cys145 distance expands by 2.3 Å) and disrupts dimerization interfaces critical for Mpro activity. Dimer dissociation reduces catalytic efficiency by >90% [4] [7].

Table 2: Comparison of Competitive vs. Allosteric Mechanisms in SARS-CoV-2-IN-8

MechanismBinding SiteStructural ImpactFunctional Consequence
Competitive InhibitionActive site (S1–S4 pockets)Blocks substrate access; mimics transition stateDirect prevention of polyprotein cleavage
Allosteric ModulationDistal site (Domain II–III interface)Alters dyad geometry; destabilizes dimerSuppresses catalytic efficiency; reduces cooperativity

Enzyme Inhibition Kinetics: IC50 Validation and Comparative Potency Metrics

SARS-CoV-2-IN-8 demonstrates potent inhibition of Mpro, validated through multiple assay formats:

  • FRET-Based Assays: IC50 of 0.32 µM ± 0.05 using the substrate Dabcyl-KTSAVLQSGFRKME-Edans [6] [8].
  • Cell-Based Gain-of-Signal Assays: IC50 of 0.68 µM in a luciferase reporter system monitoring Mpro activity in live cells [6].

Comparative analyses highlight its superiority:

  • vs. Clinical Inhibitors: 3.5-fold lower IC50 than nirmatrelvir (IC50 = 1.12 µM) and 8-fold lower than GC376 (IC50 = 2.56 µM) under identical conditions [6] [8].
  • vs. Variant Mpro: Retains efficacy against common mutants (e.g., G143S, P132H) with <2-fold IC50 shift, unlike nirmatrelvir, which shows 5–10-fold loss against Q189K [10].

Kinetic parameters reveal tight-binding characteristics:

  • Ki (inhibition constant) of 0.11 µM, indicating high affinity.
  • Slow binding kinetics (kon = 1.2 × 10⁴ M⁻¹s⁻¹; koff = 3.8 × 10⁻⁵ s⁻¹), supporting prolonged target engagement [8].

Table 3: Comparative Potency of SARS-CoV-2 Mpro Inhibitors

CompoundIC50 (µM)Ki (µM)Catalytic Efficiency (kcat/Km, % of Control)
SARS-CoV-2-IN-80.32 ± 0.050.115.2%
Nirmatrelvir (Paxlovid®)1.12 ± 0.150.3818.7%
GC3762.56 ± 0.300.9242.1%
Ebselen2.10 ± 0.401.2065.3%

Properties

Product Name

SARS-CoV-2-IN-8

IUPAC Name

[9-hydroxy-1,5-dimethyl-7-(1-methyl-4,5-dihydrobenzo[g]indazole-3-carbonyl)-3,7-diazabicyclo[3.3.1]nonan-3-yl]-(1-methyl-4,5-dihydrobenzo[g]indazol-3-yl)methanone

Molecular Formula

C35H38N6O3

Molecular Weight

590.7 g/mol

InChI

InChI=1S/C35H38N6O3/c1-34-17-40(31(42)27-25-15-13-21-9-5-7-11-23(21)29(25)38(3)36-27)19-35(2,33(34)44)20-41(18-34)32(43)28-26-16-14-22-10-6-8-12-24(22)30(26)39(4)37-28/h5-12,33,44H,13-20H2,1-4H3

InChI Key

RZPWIZGGMAHMPK-UHFFFAOYSA-N

Canonical SMILES

CC12CN(CC(C1O)(CN(C2)C(=O)C3=NN(C4=C3CCC5=CC=CC=C54)C)C)C(=O)C6=NN(C7=C6CCC8=CC=CC=C87)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.